molecular formula C20H25NO3 B1197076 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide

3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide

Cat. No. B1197076
M. Wt: 327.4 g/mol
InChI Key: ASYZTKCBDLULEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide is a member of benzamides.

Scientific Research Applications

Radiolabelling and Imaging Applications

  • Development of [11C]L-159,884 : A study by Hamill et al. (1996) discusses the development of [11C]L-159,884, a radiolabelled, nonpeptide angiotensin II antagonist useful for angiotensin II, AT1 receptor imaging. This compound, related in structure to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide, demonstrates the potential of similar compounds in medical imaging and diagnostics (Hamill et al., 1996).

Nonlinear Optical Properties

  • Synthesis and Characterization of Hydrazones : Naseema et al. (2010) synthesized hydrazones related to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide, investigating their nonlinear optical properties. These properties suggest potential applications in optical device technologies, such as optical limiters and switches (Naseema et al., 2010).

Molecular Structure and Intermolecular Interactions

  • Modeling of Molecular Structure : Karabulut et al. (2014) performed a study on N-3-hydroxyphenyl-4-methoxybenzamide, a compound structurally similar to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide. Their research into the molecular structure and intermolecular interactions, including hydrogen bonding, offers insights into the behavior of similar compounds in various environments (Karabulut et al., 2014).

Antimicrobial Activity

  • Synthesis of Schiff Base Ligands : Vinusha et al. (2015) synthesized Schiff base ligands related to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide and tested their antimicrobial activity. These compounds displayed moderate activity against certain bacteria and fungi, indicating potential applications in antimicrobial treatments (Vinusha et al., 2015).

Chemoselective Methylation

  • Chemoselectivity Toward Mono-N-methylation : Selva et al. (2003) investigated the chemoselectivity of dimethyl carbonate as a methylating agent of functionalized anilines, including aminobenzamides similar to 3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide. This research highlights the potential for selective synthesis processes in developing related compounds (Selva et al., 2003).

properties

Product Name

3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide

InChI

InChI=1S/C20H25NO3/c1-4-21(5-2)20(22)17-9-7-8-16(14-17)15-24-19-12-10-18(11-13-19)23-6-3/h7-14H,4-6,15H2,1-3H3

InChI Key

ASYZTKCBDLULEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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